molecular formula C10H9NO B8053681 3-Ethynyl-N-methylbenzamide

3-Ethynyl-N-methylbenzamide

Cat. No.: B8053681
M. Wt: 159.18 g/mol
InChI Key: UKWWJPHZNZQXBL-UHFFFAOYSA-N
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Description

3-Ethynyl-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzamide core with an ethynyl group at the third position and a methyl group attached to the nitrogen atom. Its molecular formula is C10H9NO, and it has a molecular weight of 159.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-N-methylbenzamide typically involves the coupling of an ethynyl group to a benzamide derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Ethynyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N,N-Dimethylbenzamide: Used in organic synthesis and as a solvent.

Uniqueness: 3-Ethynyl-N-methylbenzamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in drug development and biochemical studies.

Properties

IUPAC Name

3-ethynyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h1,4-7H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWWJPHZNZQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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